3,6-Dichloro-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-2-nitropyridine is a chemical compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one nitro group attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-nitropyridine typically involves the nitration of 2,6-dichloropyridine. One common method includes the reaction of 2,6-dichloropyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or ammonia are commonly used under reflux conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used with hydrogen gas at elevated temperatures and pressures.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic conditions
Major Products Formed:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The major product is 3,6-dichloro-2-aminopyridine.
Oxidation: Products vary based on the specific oxidizing conditions but can include pyridine carboxylic acids
Scientific Research Applications
3,6-Dichloro-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 2,6-Dichloro-3-nitropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
Comparison: 3,6-Dichloro-2-nitropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its fluorinated analogs, it exhibits different chemical and biological properties due to the presence of chlorine atoms instead of fluorine .
Properties
Molecular Formula |
C5H2Cl2N2O2 |
---|---|
Molecular Weight |
192.98 g/mol |
IUPAC Name |
3,6-dichloro-2-nitropyridine |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H |
InChI Key |
SSVSIBXCCUEZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.